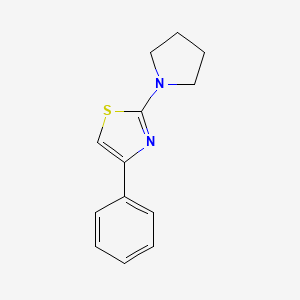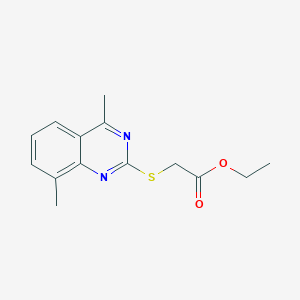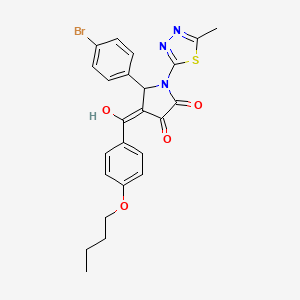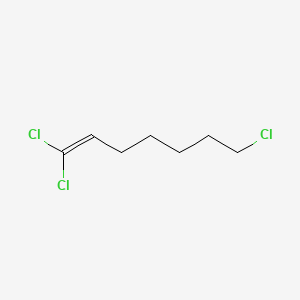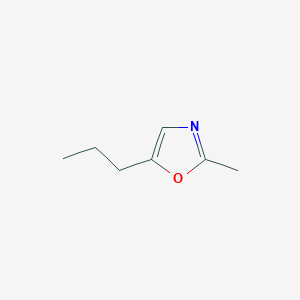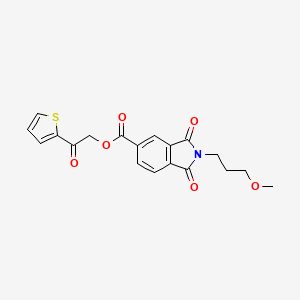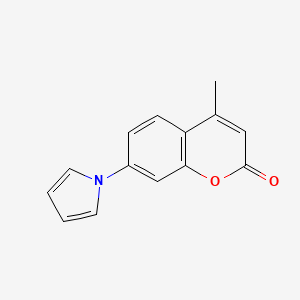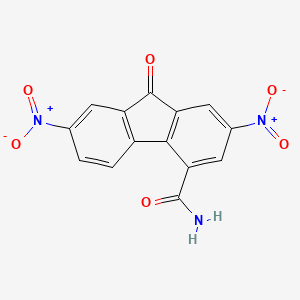
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- is a complex organic compound with the molecular formula C14H7N3O6. This compound is characterized by its unique structure, which includes a fluorene backbone with carboxamide and nitro functional groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- typically involves multiple steps One common method starts with the nitration of fluorene to introduce nitro groups at the 2 and 7 positions This is followed by oxidation to form the 9-oxo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxamide group may also play a role in binding to specific proteins or enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone-4-carboxylic acid: Similar structure but lacks the nitro groups.
2,7-Dinitrofluorene: Similar nitro substitution but lacks the carboxamide and oxo groups.
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar nitro and oxo groups but with additional carboxamide groups.
Uniqueness
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
84409-00-7 |
|---|---|
Formule moléculaire |
C14H7N3O6 |
Poids moléculaire |
313.22 g/mol |
Nom IUPAC |
2,7-dinitro-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C14H7N3O6/c15-14(19)11-5-7(17(22)23)4-10-12(11)8-2-1-6(16(20)21)3-9(8)13(10)18/h1-5H,(H2,15,19) |
Clé InChI |
UWPODDHYRGZSLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
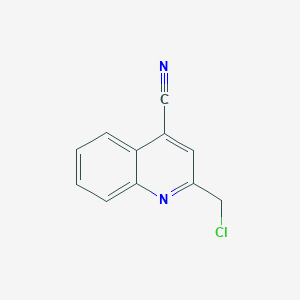
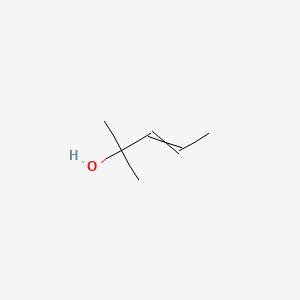
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
